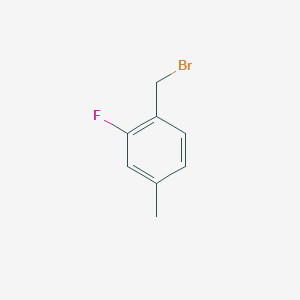

2-Fluoro-4-methylbenzyl bromide

説明

2-Fluoro-4-methylbenzyl bromide (FMBB) is a halogenated organic compound that is commonly used in the synthesis of other organic compounds. It is a versatile reagent due to its properties, such as its low toxicity, low volatility, and its ability to undergo substitution reactions with a variety of organic compounds. FMBB has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.

科学的研究の応用

Synthesis of 4H-1-Benzopyrans

2-Fluoro-5-nitrobenzyl bromide is used with active methylene compounds to form highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction. This reaction is notable for its simplicity and high yield, ranging from 50-92% (Bunce, Rogers, Nago, & Bryant, 2008).

Electrophoric Derivatizing Reagent

2-Fluoro-O6-(2'-hydroxyethyl)hypoxanthine, when reacted with 4-(4'-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide, a derivative of 2-fluoro-4-methylbenzyl bromide, produces isomeric products detectable by gas chromatography electron capture mass spectrometry. This research highlights its use in analytical chemistry, particularly for detecting minute quantities of specific compounds (Murugaiah, Naim, Peng, Cui, & Giese, 2006).

Synthesis of Fluorinated α-Amino Acids for PET

Procedures were developed for synthesizing fluorobenzyl bromides, including 2-[18F]fluoro-4-methoxybenzyl bromide, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are useful in positron emission tomography (PET) imaging (Zaitsev, Fedorova, Mosevich, Kuznetsova, Gomzina, & Krasikova, 2002).

Nucleophilic Aromatic Radiofluorination

Methyl substituted benzyl groups, including 4-methylbenzyl, derived from this compound, were tested for protecting hydroxyl groups in nucleophilic aromatic radiofluorination. The 4-methylbenzyl group showed promise in yielding high radiochemical yields after hydrolysis (Malik, Zlatopolskiy, Solbach, Voelter, Reske, & Machulla, 2011).

Safety and Hazards

2-Fluoro-4-methylbenzyl bromide is classified as toxic and corrosive . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

2-Fluoro-4-methylbenzyl bromide is a chemical compound used in proteomics research It’s known that benzylic halides, such as this compound, often target various organic compounds in biochemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with other organic compounds in a reaction. For instance, in a typical reaction involving benzylic halides, the bromine atom in the compound acts as a leaving group, facilitating nucleophilic substitution . This substitution can occur via an SN1 or SN2 pathway, depending on the substrate .

Biochemical Pathways

It’s known that benzylic halides are often involved in organic synthesis reactions, which can lead to the formation of various organic compounds .

Pharmacokinetics

Given its use in proteomics research , it’s likely that these properties would be highly dependent on the specific experimental conditions.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical reactions it’s involved in. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area to avoid inhalation . Additionally, it’s recommended to store the compound at ambient temperature .

特性

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDOQXRIONFILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380962 | |

| Record name | 2-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118745-63-4 | |

| Record name | 2-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

palladium(II) dichloride](/img/structure/B50169.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)

![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)